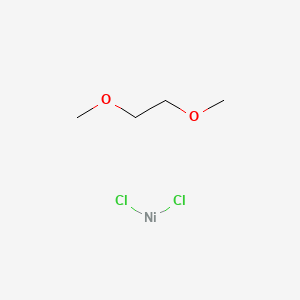
Cloruro de níquel(II) complejo con dimetil éter de etilenglicol
Descripción general
Descripción
Dichloronickel;1,2-dimethoxyethane is an organometallic compound with the molecular formula C4H10Cl2NiO2. It is a complex of nickel chloride with 1,2-dimethoxyethane, forming a yellow powder that is sensitive to moisture . This compound is used in various chemical reactions and industrial applications due to its catalytic properties.
Aplicaciones Científicas De Investigación
Dichloronickel;1,2-dimethoxyethane has several scientific research applications:
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of compounds that have biological activity.
Mecanismo De Acción
Target of Action
The primary targets of the Nickel(II) chloride ethylene glycol dimethyl ether complex are enzymes and proteins . The complex binds to the active sites of these targets, effectively inhibiting their activity .
Mode of Action
Nickel(II) chloride ethylene glycol dimethyl ether complex interacts with its targets by binding to their active sites . This binding inhibits the activity of the enzymes and proteins, thereby interfering with the binding of other molecules .
Biochemical Pathways
The Nickel(II) chloride ethylene glycol dimethyl ether complex affects various biochemical pathways. It is used as a catalyst for the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters . It also acts as a promoter for the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of over 300°C . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of Nickel(II) chloride ethylene glycol dimethyl ether complex’s action include the synthesis of enantioenriched benzylic boronic esters and a broad range of alkyl-CF3 compounds . These compounds have various applications in industrial chemistry, pharmaceuticals, and other fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nickel(II) chloride ethylene glycol dimethyl ether complex. For instance, the compound is light-sensitive and hygroscopic , suggesting that it should be stored in a cool, dark place under inert gas . These storage conditions help maintain the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Nickel(II) chloride ethylene glycol dimethyl ether complex plays a crucial role in several biochemical reactions. It acts as a catalyst in the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters . Additionally, it promotes the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds . The complex interacts with enzymes and proteins, facilitating these reactions through its Lewis acid properties. The nature of these interactions often involves the coordination of the nickel ion with the active sites of enzymes, enhancing their catalytic efficiency.
Cellular Effects
Nickel(II) chloride ethylene glycol dimethyl ether complex has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The complex can induce oxidative stress in cells, leading to changes in gene expression related to stress response and metabolic pathways . Additionally, it can interfere with cellular signaling by binding to specific proteins and enzymes, altering their activity and function.
Molecular Mechanism
At the molecular level, Nickel(II) chloride ethylene glycol dimethyl ether complex exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, through coordination bonds with the nickel ion . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The complex can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickel(II) chloride ethylene glycol dimethyl ether complex can change over time. The complex is relatively stable under standard conditions but can degrade at higher temperatures . Long-term exposure to the complex in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and cellular damage, affecting cellular function over time . The stability and degradation of the complex are crucial factors in its long-term effects on cells.
Dosage Effects in Animal Models
The effects of Nickel(II) chloride ethylene glycol dimethyl ether complex vary with different dosages in animal models. At lower doses, the complex can act as a catalyst and promote biochemical reactions without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and potential carcinogenicity . Threshold effects have been observed, where the complex’s beneficial catalytic properties are outweighed by its toxic effects at higher concentrations.
Metabolic Pathways
Nickel(II) chloride ethylene glycol dimethyl ether complex is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The complex can affect the synthesis and degradation of various biomolecules, including nucleotides, amino acids, and lipids. Its role as a catalyst in these pathways highlights its importance in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, Nickel(II) chloride ethylene glycol dimethyl ether complex is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the complex’s localization to specific cellular compartments, where it can exert its catalytic effects. The distribution of the complex within tissues can also influence its overall activity and function.
Subcellular Localization
Nickel(II) chloride ethylene glycol dimethyl ether complex is localized to specific subcellular compartments, including the cytoplasm and organelles . Its activity and function can be affected by its subcellular localization, as it interacts with different biomolecules in various compartments. Targeting signals and post-translational modifications can direct the complex to specific organelles, enhancing its catalytic efficiency and specificity.
Métodos De Preparación
Dichloronickel;1,2-dimethoxyethane can be synthesized by reacting nickel chloride with 1,2-dimethoxyethane. One common method involves dissolving nickel chloride in a mixture of methanol and trimethyl orthoformate, followed by refluxing overnight. The resulting green gel is then dissolved in methanol and mixed with 1,2-dimethoxyethane. The solution is refluxed again, and the yellow powder of dichloronickel;1,2-dimethoxyethane is obtained by filtration and drying under nitrogen .
Análisis De Reacciones Químicas
Dichloronickel;1,2-dimethoxyethane undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of nickel, which can exist in multiple oxidation states.
Substitution: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Common reagents used in these reactions include alkyl iodides, benzylic chlorides, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Dichloronickel;1,2-dimethoxyethane can be compared with other nickel-based catalysts, such as:
- Dibromo(1,2-dimethoxyethane)nickel(II)
- [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)
- Bis(1,5-cyclooctadiene)nickel(0)
These compounds share similar catalytic properties but differ in their ligand structures and specific applications. Dichloronickel;1,2-dimethoxyethane is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes .
Propiedades
IUPAC Name |
dichloronickel;1,2-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMNCWNTDDVHFK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29046-78-4 | |
| Record name | dichloronickel;1,2-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Nickel(II) chloride ethylene glycol dimethyl ether complex in organic synthesis?
A1: Nickel(II) chloride ethylene glycol dimethyl ether complex acts as a catalyst in the synthesis of ketones from alkyl halides and acid chlorides. [] Specifically, it facilitates the coupling reaction between these two starting materials. This nickel complex is known to be a useful source of Nickel(II), which can catalyze a range of coupling reactions involving aryl, alkenyl, and alkyl organometallic nucleophiles. []
Q2: Can you describe the reaction conditions used with this nickel complex for ketone synthesis?
A2: The research paper describes a procedure using Nickel(II) chloride ethylene glycol dimethyl ether complex (0.050 equiv) and 4,4′-di-tert-butyl-2,2′-dipyridyl (0.055 equiv) alongside manganese powder (3.1 equiv) in anhydrous N,N-dimethylacetamide. [] The reaction is carried out under a nitrogen atmosphere and requires mechanical stirring. While the specific reaction temperature is not mentioned in the abstract, the setup utilizes a chiller, suggesting a controlled temperature environment is crucial. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


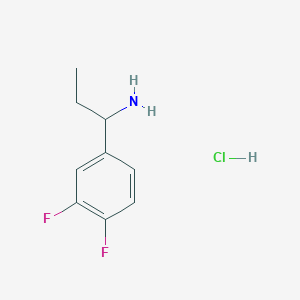
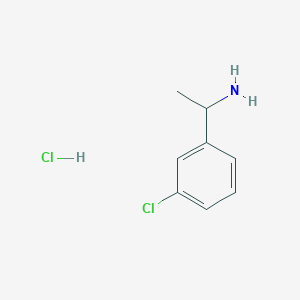
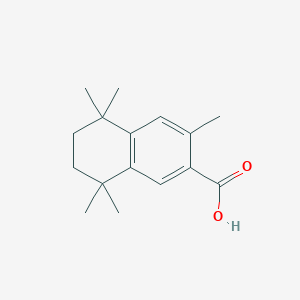

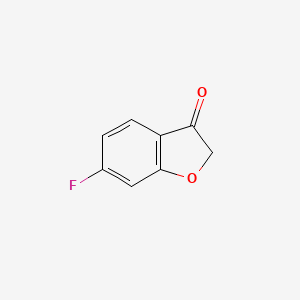


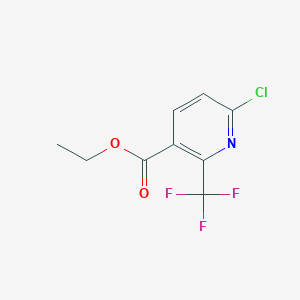
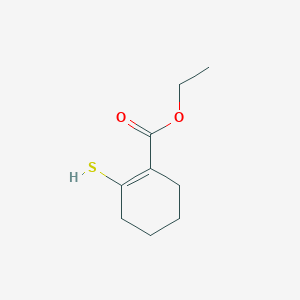

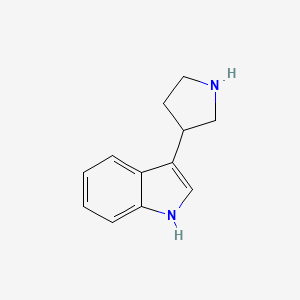
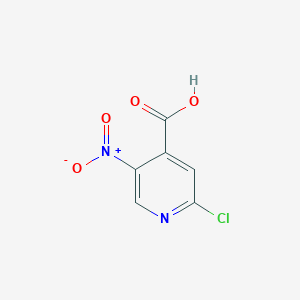
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
